

Esomeprazole Magnesium Salt: A Technical Guide to Polymorphism and Crystal Forms

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Compound of Interest		
Compound Name:	Esomeprazole magnesium salt	
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Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The magnesium salt of esomeprazole exists in various solid-state forms, including crystalline polymorphs and an amorphous form. The specific solid-state form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and manufacturability. This technical guide provides an indepth overview of the known polymorphic and amorphous forms of esomeprazole magnesium, detailing their preparation, characterization, and interconversion.

Polymorphic and Amorphous Forms of Esomeprazole Magnesium

Esomeprazole magnesium is known to exist in several crystalline forms, primarily as hydrates, as well as an amorphous form. The most commonly cited crystalline forms are the dihydrate (Forms A and B) and the trihydrate. A tetrahydrate form has also been reported. The amorphous form, lacking a long-range ordered crystal lattice, presents distinct physicochemical properties compared to its crystalline counterparts.[1][2][3]

Quantitative Data Summary



The following tables summarize the key quantitative data for the different forms of esomeprazole magnesium, compiled from various sources.

Table 1: Physicochemical Properties of Esomeprazole Magnesium Polymorphs

Form	Water Content (% w/w)	Melting/Decomposi tion Temperature (°C)	Key Characteristics
Dihydrate Form A	4.0 - 6.7[4]	Not explicitly stated, often converts upon heating.[5]	Stable crystalline form.[5]
Dihydrate Form B	Not explicitly stated	Not explicitly stated	A distinct crystalline form from Form A.[3]
Trihydrate	~7.0[7]	Decomposes around 177.3°C.[8]	Highly crystalline and stable form.[3][9]
Amorphous	7.0 - 10.0[10]	No sharp melting point.	Lacks crystallinity, potentially higher solubility.[1][11]

Table 2: Powder X-Ray Diffraction (PXRD) Data for Crystalline Forms of Esomeprazole Magnesium (Characteristic Peaks at 2θ)



Dihydrate Form A	Dihydrate Form B (d-values in Å)	Trihydrate (d- values in Å)	Trihydrate Form II
5.7[12]	4.19[6]	16.6[3]	4.82[13]
13.4[12]	4.45[6]	8.3[3]	5.55[13]
14.4[12]	4.68[6]	6.9[3]	7.41[13]
18.8[12]	4.79[6]	6.7[3]	8.60[13]
21.2[12]	4.91[6]	5.6[3]	12.10[13]
4.98[6]	5.2[3]	14.16[13]	
5.1[6]	4.14[3]	18.47[13]	
5.4[6]	3.96[3]	21.08[13]	
5.5[6]	3.82[3]		
5.6[6]	3.52[3]	_	
5.8[6]	3.27[3]	_	
6.3[6]	2.79[3]	_	
6.7[6]	2.67[3]	_	
7.9[6]		_	
8.1[6]	_		
11.0[6]			
11.8[6]	_		
14.9[6]			

Table 3: Solubility of Esomeprazole Magnesium



Solvent	Solubility (mg/mL)	Reference
Methanol	1.214	
Dimethylformamide (DMF)	25	[14]
Dimethyl sulfoxide (DMSO)	20	[14]
Ethanol	1	[14]
Phosphate Buffer (pH 7.4)	0.521	
Simulated Intestinal Fluid (pH 6.8)	0.475	
Phosphate Buffer (pH 6.8)	0.466	
Simulated Gastric Fluid (pH 1.2)	0.147	
0.1 N HCl	0.131	
Distilled Water	0.017	

Experimental Protocols

Detailed methodologies for the preparation and characterization of esomeprazole magnesium polymorphs are crucial for reproducible research and development.

Preparation Methods

- 1. Preparation of Esomeprazole Magnesium Dihydrate Form A
- Method: Conversion from Esomeprazole Magnesium Trihydrate.[1]
 - Suspend esomeprazole magnesium trihydrate in dry methanol and stir for 30 minutes to obtain a clear solution.
 - Stir the solution at room temperature for 3 hours.
 - Add a mixed solution of acetone and water (4:1 by volume) at 20°C.



- Stir the mixture overnight at this temperature to precipitate a solid.
- Filter the solid, wash twice with acetone, and dry under vacuum at 40°C overnight.
- 2. Preparation of Esomeprazole Magnesium Dihydrate Form B
- Method: Recrystallization.[6]
 - Dissolve esomeprazole magnesium salt solid in a methanol-acetone-water mixed solvent.
 - Refrigerate the solution at a temperature between -5°C and 10°C to precipitate crystals.
 - Separate the precipitated crystals.
 - Dry the crystals at a temperature of 15-40°C for 2-10 hours.
- 3. Preparation of Esomeprazole Magnesium Trihydrate
- Method: Salification and Crystallization.[9]
 - Dissolve esomeprazole potassium in water and add a suitable solvent (e.g., methanol, ethanol).
 - Heat the solution to 35-40°C and slowly add an aqueous solution of an inorganic magnesium salt.
 - Heat the resulting solution to 45-55°C.
 - Cool the solution to 5-25°C to induce crystallization.
 - Filter to obtain esomeprazole magnesium trihydrate.
- 4. Preparation of Amorphous Esomeprazole Magnesium
- Method 1: Reaction in Water at Low Temperature.[10]
 - React an alkali metal salt of esomeprazole (e.g., sodium salt) with magnesium sulfate in water at a temperature of about 15°C or lower.



- Isolate the resulting amorphous esomeprazole magnesium.
- Optionally, dry the product.
- Method 2: Crystallization with Anti-Solvent.[11]
 - Mix esomeprazole sodium salt, a water absorbent, and ethanol.
 - Add an ethanol solution of MgCl2·6H2O to the system to form esomeprazole magnesium salt.
 - Filter to remove inorganic salt impurities and concentrate the filtrate.
 - Add acetonitrile as an anti-solvent to precipitate the amorphous form.
 - Wash the precipitate with acetonitrile and dry under vacuum.

Characterization Methods

- 1. Powder X-Ray Diffraction (PXRD)
- Instrumentation: A standard powder X-ray diffractometer with Cu Kα radiation.
- Sample Preparation: A small amount of the sample is gently packed into a sample holder.
- Analysis: The sample is scanned over a typical 2θ range (e.g., 2° to 40°). The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form based on the positions and relative intensities of the diffraction peaks. Amorphous forms will show a broad halo with no distinct peaks.[15]
- 2. Differential Scanning Calorimetry (DSC)
- Instrumentation: A differential scanning calorimeter.
- Sample Preparation: A few milligrams of the sample are hermetically sealed in an aluminum pan.
- Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The DSC thermogram plots heat flow against temperature, revealing thermal



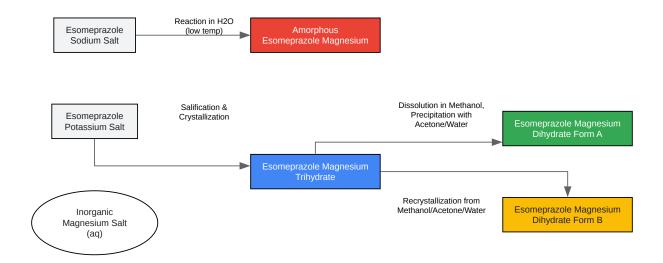
events such as melting, crystallization, and decomposition as endothermic or exothermic peaks.[8]

- 3. Thermogravimetric Analysis (TGA)
- Instrumentation: A thermogravimetric analyzer.
- Sample Preparation: A small amount of the sample is placed in a tared pan.
- Analysis: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen). TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the water content in hydrates.[16]
- 4. High-Performance Liquid Chromatography (HPLC)
- Purpose: To determine the purity and assay of the **esomeprazole magnesium salt**.
- Typical Conditions: A C18 column with a mobile phase consisting of a mixture of a phosphate buffer and acetonitrile. Detection is typically performed using a UV detector at a specified wavelength.[3]

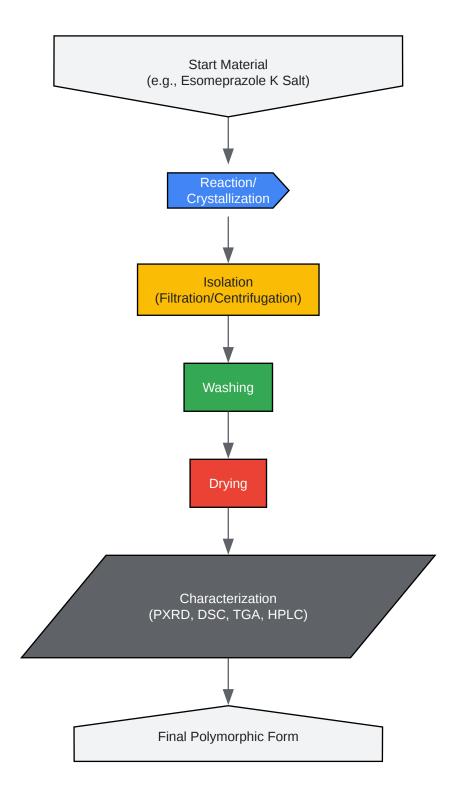
Visualization of Polymorphic Relationships

The following diagrams illustrate the logical relationships and experimental workflows for the preparation and interconversion of different forms of esomeprazole magnesium.









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